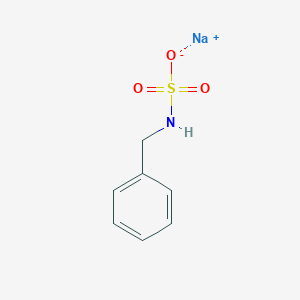
Sodium benzylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium benzylsulfamate is an organic compound with the molecular formula C7H8NO3S.Na. It is a sodium salt of benzylsulfamic acid and is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium benzylsulfamate can be synthesized through the reaction of benzylamine with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous or organic solvents like dichloromethane.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent quality and yield. The process includes:
Sulfonation: Benzylamine is reacted with sulfur trioxide in a controlled environment.
Neutralization: The resulting benzylsulfamic acid is neutralized with sodium hydroxide.
Purification: The product is purified through crystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Sodium benzylsulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylsulfonic acid.
Reduction: Reduction reactions can convert it back to benzylamine.
Substitution: It can participate in nucleophilic substitution reactions, replacing the sulfonate group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions often involve polar solvents and mild temperatures.
Major Products:
Oxidation: Benzylsulfonic acid.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Sodium benzylsulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Biology: It serves as a biochemical tool for studying enzyme inhibition and protein interactions.
Medicine: Research explores its potential as an antimicrobial agent and its role in drug development.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium benzylsulfamate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Protein Interaction: Modifying protein structures and functions through covalent or non-covalent interactions.
Comparison with Similar Compounds
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium methanesulfonate
Comparison:
- Sodium benzylsulfamate is unique due to its benzyl group, which imparts distinct reactivity and applications compared to other sulfonates.
- Sodium benzenesulfonate lacks the benzyl group, making it less reactive in certain substitution reactions.
- Sodium toluenesulfonate has a methyl group instead of a benzyl group, affecting its solubility and reactivity.
- Sodium methanesulfonate is simpler in structure and is often used in different industrial applications due to its higher solubility.
Properties
CAS No. |
15790-83-7 |
|---|---|
Molecular Formula |
C7H8NNaO3S |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
sodium;N-benzylsulfamate |
InChI |
InChI=1S/C7H9NO3S.Na/c9-12(10,11)8-6-7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
HLXDLLTZCHINKX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


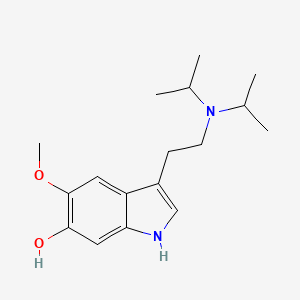
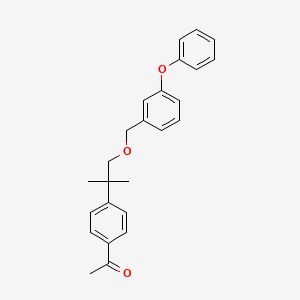
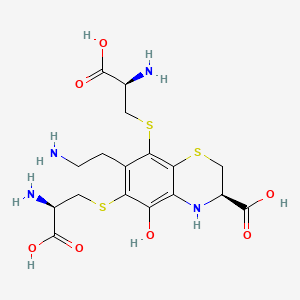
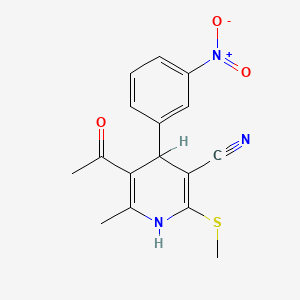

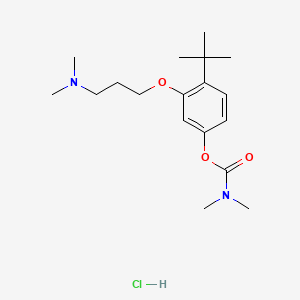
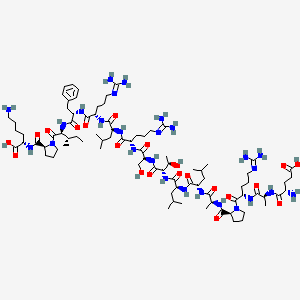
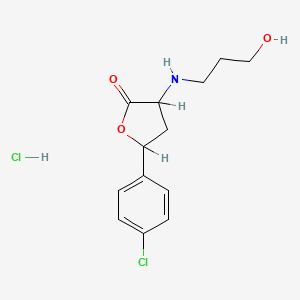
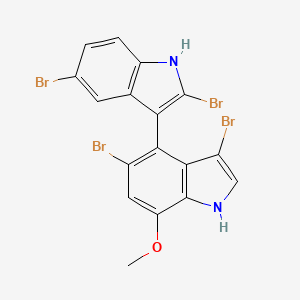
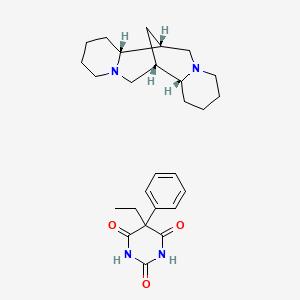
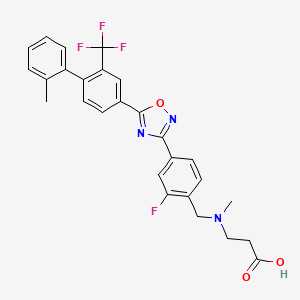
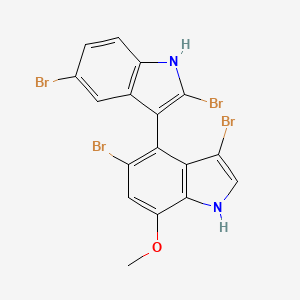
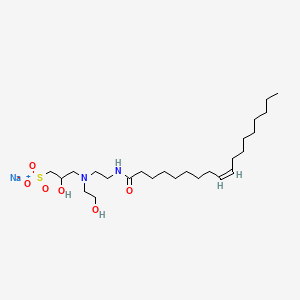
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
